2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]propanamide
Overview
Description
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]propanamide is a useful research compound. Its molecular formula is C20H21BrF3N5O and its molecular weight is 484.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.08816 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Palladium(II) Chloride Complex Formation
Complexes of palladium(II) chloride with pyrazole derivatives, similar to the subject compound, have been studied. These complexes exhibit unique structural properties, forming supramolecular hydrogen-bonded chains and cyclic dimers in the solid state, which could be of interest in materials science and catalysis research (Palombo et al., 2019).
Potential Therapeutic Applications
Research into celecoxib derivatives, which are structurally related to the compound , has shown potential therapeutic applications. These derivatives have been evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Such studies suggest that similar compounds could be developed into therapeutic agents (Küçükgüzel et al., 2013).
Antidepressant Potential
Compounds like N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine have been identified as potential antidepressants with reduced side effects, suggesting that related pyrazole derivatives might possess similar pharmacological properties (Bailey et al., 1985).
Antimicrobial and Anti-Inflammatory Agents
Pyrazole and isoxazole derivatives, which share a core structure with the subject compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This indicates the potential of similar compounds in the development of new antimicrobial agents (Kendre et al., 2015).
Anticancer and Anti-5-Lipoxygenase Agents
Pyrazolopyrimidines derivatives have shown promising results as anticancer and anti-5-lipoxygenase agents. These findings open up possibilities for the development of new drugs based on similar molecular frameworks (Rahmouni et al., 2016).
Synthesis of Nilotinib
Research on the synthesis of Nilotinib, an antitumor agent, involves the use of components structurally related to the compound . This underlines the significance of such compounds in the synthesis of complex pharmaceuticals (Wang Cong-zhan, 2009).
Brightness Emission-Tuned Nanoparticles
Studies on the creation of brightness emission-tuned nanoparticles using heterodifunctional polyfluorene building blocks, related to the compound , have implications for applications in materials science and nanotechnology (Fischer et al., 2013).
Solid-State Structure Analysis
Research into the solid-state structure of NH-pyrazolium hydrochlorides and hydrobromides, which are structurally similar to the subject compound, provides insights into the molecular and crystal structures that can be crucial for the development of new materials (Foces-Foces et al., 1997).
Properties
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrF3N5O/c1-11-16(12(2)29(26-11)15-8-6-5-7-9-15)10-25-19(30)14(4)28-13(3)17(21)18(27-28)20(22,23)24/h5-9,14H,10H2,1-4H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACVRQJHGIFPJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C(C)N3C(=C(C(=N3)C(F)(F)F)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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